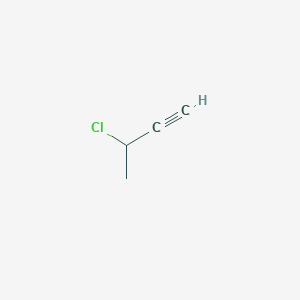

3-Chloro-1-butyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFBULOUMNPBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871320 | |

| Record name | 1-Butyne, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [TCI America MSDS] | |

| Record name | 3-Chloro-1-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

140.0 [mmHg] | |

| Record name | 3-Chloro-1-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21020-24-6 | |

| Record name | 3-Chloro-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyne, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyne, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-1-butyne: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-butyne (CAS No: 21020-24-6) is a versatile bifunctional molecule featuring a terminal alkyne and a secondary alkyl chloride.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly for the introduction of the butynyl functional group into a variety of molecular scaffolds. Its reactivity at both the triple bond and the carbon-chlorine bond allows for a diverse range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and safety information.

Physical Properties

This compound is a clear, colorless to light yellow or light orange liquid.[4][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Cl | [6] |

| Molecular Weight | 88.53 g/mol | [6] |

| Boiling Point | 68 °C | [5] |

| Melting Point | -93.5 °C (estimate) | [4][7] |

| Density | 0.96 g/cm³ | [5] |

| Refractive Index | 1.4230-1.4270 | [5] |

| Vapor Pressure | 140 mmHg | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the presence of two key functional groups: the terminal alkyne and the secondary alkyl chloride. This allows for a variety of chemical transformations.

Reactions at the Alkyne Moiety

The terminal alkyne is susceptible to a range of reactions common to this functional group, including:

-

Addition Reactions: The triple bond can undergo addition reactions with various reagents such as halogens, hydrogen halides, and water.

-

Coupling Reactions: It can participate in well-known coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

-

Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide.

Reactions at the Alkyl Chloride Moiety

The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.

-

Nucleophilic Substitution: this compound can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to yield the corresponding substituted products. The reaction with primary and secondary amines typically produces N-substituted propargyl amines, while alcohols and thiols form propargyl ethers and thioethers, respectively.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of but-1-yn-3-ol with a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme:

Materials:

-

But-1-yn-3-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether (or a similar high-boiling ether solvent)

-

Pyridine (B92270) (optional, as a base)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve but-1-yn-3-ol in anhydrous diethyl ether.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride dropwise from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature is maintained below 5 °C. If pyridine is used, it should be added to the alcohol solution prior to the thionyl chloride.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). The C-Cl stretch would appear in the fingerprint region. The NIST WebBook provides access to the infrared spectrum of this compound.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetylenic proton, the methine proton adjacent to the chlorine, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the chlorine atom, and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound.[9]

Safety and Handling

This compound is a highly flammable liquid and vapor. It is also a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile building block in organic synthesis due to its dual functionality. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and safe utilization in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important chemical intermediate.

References

- 1. CAS 21020-24-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. guidechem.com [guidechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 1-Butyne, 3-chloro- [webbook.nist.gov]

- 9. 1-Butyne, 3-chloro- [webbook.nist.gov]

Synthesis of 3-Chloro-1-butyne from 1-Butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of 3-chloro-1-butyne, a valuable bifunctional reagent in organic synthesis, starting from commercially available 1-butyne (B89482). The described methodology is designed to provide researchers and professionals in drug development and chemical synthesis with a reliable protocol for obtaining this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its utility stems from the presence of two reactive functional groups: a terminal alkyne and a secondary alkyl chloride. The terminal alkyne allows for a wide range of transformations, such as coupling reactions (e.g., Sonogashira coupling), deprotonation to form a nucleophilic acetylide, and cycloadditions. The secondary chloride provides a handle for nucleophilic substitution reactions.

Direct chlorination of 1-butyne is generally non-selective and can lead to a mixture of products, including additions across the triple bond. Therefore, a more controlled, two-step approach is recommended for the clean synthesis of this compound. This guide focuses on the synthesis of the intermediate 1-butyn-3-ol, followed by its chlorination to the desired product.

Overall Synthetic Pathway

The synthesis of this compound from 1-butyne is most effectively carried out in two sequential steps:

-

Step 1: Synthesis of 1-Butyn-3-ol. This step involves the nucleophilic addition of a 1-butyne-derived organometallic reagent to acetaldehyde (B116499).

-

Step 2: Chlorination of 1-Butyn-3-ol. The hydroxyl group of 1-butyn-3-ol is then replaced by a chlorine atom using a suitable chlorinating agent, such as thionyl chloride.

Caption: Overall workflow for the two-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 1-Butyn-3-ol

| Parameter | Value |

| Reactants | 1-Butyne, n-Butyllithium, Acetaldehyde |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

| Purification Method | Distillation |

Table 2: Synthesis of this compound

| Parameter | Value |

| Reactant | 1-Butyn-3-ol |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-80% |

| Purification Method | Fractional Distillation |

Experimental Protocols

Step 1: Synthesis of 1-Butyn-3-ol

Principle:

This reaction proceeds via the deprotonation of 1-butyne with a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium acetylide. This acetylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol, 1-butyn-3-ol.

Materials:

-

1-Butyne (condensed)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetaldehyde, freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous THF.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Condensed 1-butyne is added to the THF.

-

n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature.

-

Freshly distilled acetaldehyde is added dropwise, ensuring the temperature does not rise above -65 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude 1-butyn-3-ol is purified by distillation.

Step 2: Synthesis of this compound

Principle:

The conversion of 1-butyn-3-ol to this compound is achieved using thionyl chloride. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi) to yield the desired product along with the gaseous byproducts sulfur dioxide and hydrogen chloride.

Caption: Proposed SNi mechanism for the chlorination of 1-butyn-3-ol.

Materials:

-

1-Butyn-3-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-butyn-3-ol and anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Thionyl chloride is added dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction mixture is carefully poured into ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed under reduced pressure using a rotary evaporator.

-

The crude this compound is purified by fractional distillation under reduced pressure.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅Cl | [1] |

| Molecular Weight | 88.53 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 68 °C | |

| Density | 0.982 g/cm³ | |

| ¹H NMR (CDCl₃) | δ (ppm): 1.65 (d, 3H), 2.55 (d, 1H), 4.60 (q, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.0, 45.0, 72.0, 82.0 | |

| IR (neat, cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~700 (C-Cl stretch) | [3][4][5] |

| Mass Spectrum (m/z) | 88 (M⁺), 53 (M⁺ - Cl) | [4] |

Safety Considerations

-

1-Butyne is a flammable gas. All manipulations should be carried out in a well-ventilated fume hood.

-

n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.

-

Thionyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

-

This compound is expected to be a flammable and potentially toxic liquid. Avoid inhalation and skin contact.

This guide provides a comprehensive overview of the synthesis of this compound from 1-butyne. The described two-step method is reliable and scalable, offering a clear pathway for obtaining this important synthetic intermediate. Researchers should always adhere to strict safety protocols when handling the hazardous reagents involved in this synthesis.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-1-butyne with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-butyne is a versatile bifunctional molecule featuring a reactive secondary propargylic chloride and a terminal alkyne. This unique structure allows it to undergo a variety of nucleophilic substitution reactions, often with competing pathways and the potential for rearrangement, making it a valuable synthon in organic chemistry. This technical guide provides a comprehensive overview of the reaction mechanisms of this compound with a range of nucleophiles. It delves into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, the influence of nucleophile strength and reaction conditions on product distribution, and the potential for the formation of allenic products through rearrangement. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, providing insights into the reactivity of this important building block.

Introduction

Propargyl halides, such as this compound, are important intermediates in organic synthesis due to their ability to participate in a wide array of chemical transformations. The presence of both a halogen leaving group and a triple bond provides two reactive centers within the same molecule. The reaction of this compound with nucleophiles is of particular interest as it can proceed through multiple mechanistic pathways, leading to a variety of products including substituted alkynes and allenes. Understanding and controlling the selectivity of these reactions is crucial for their effective application in the synthesis of complex molecules, including pharmaceuticals and functional materials.

This guide will explore the core principles governing the reactivity of this compound with nucleophiles, with a focus on the factors that dictate the reaction mechanism and product outcome.

General Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary nucleophilic substitution pathways: S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular). The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

S(_N)2 Mechanism

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. This concerted mechanism results in an inversion of stereochemistry at the reaction center. For this compound, which is a secondary halide, the S(_N)2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

dot

Caption: S(_N)2 reaction pathway for this compound.

S(_N)1 Mechanism

The S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The S(_N)1 pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and higher temperatures.

A key feature of the S(_N)1 reaction of propargyl systems is the potential for rearrangement. The initially formed secondary propargyl carbocation can rearrange to a more stable allenyl carbocation. Nucleophilic attack can then occur at either the propargylic or the allenic carbon, leading to a mixture of products.

dot

Caption: S(_N)1 reaction pathway with potential rearrangement.

Influence of Nucleophile Type

The nature of the nucleophile plays a critical role in determining the reaction pathway and the resulting products. Nucleophiles can be broadly classified as "hard" or "soft" based on their charge density and polarizability.

Hard Nucleophiles

Hard nucleophiles are typically characterized by a high charge-to-radius ratio and are not easily polarized (e.g., OH⁻, RO⁻, F⁻). They tend to favor the S(_N)2 pathway due to their strong nucleophilicity, leading primarily to the direct substitution product.

Soft Nucleophiles

Soft nucleophiles have a lower charge-to-radius ratio and are more polarizable (e.g., I⁻, RS⁻, CN⁻, N₃⁻). These nucleophiles can also react via the S(_N)2 mechanism. However, under conditions that favor carbocation formation (S(_N)1), their interaction with the delocalized propargyl/allenyl carbocation can lead to a mixture of products. For instance, the reaction with sodium thiophenoxide can yield both the propargyl thioether and the allenyl thioether.

Quantitative Data

Table 1: Expected Predominant Reaction Mechanism and Products for this compound with Various Nucleophiles

| Nucleophile (Nu⁻) | Nucleophile Type | Expected Predominant Mechanism | Major Product(s) |

| OH⁻, RO⁻ | Hard | S(_N)2 | H₃C-CH(OR)-C≡CH |

| CN⁻ | Soft | S(_N)2 | H₃C-CH(CN)-C≡CH |

| N₃⁻ | Soft | S(_N)2 | H₃C-CH(N₃)-C≡CH |

| RCOO⁻ | Weak | S(_N)1 / S(_N)2 Borderline | Mixture of H₃C-CH(OOCR)-C≡CH and H₃C-CH=C=CH(OOCR) |

| H₂O, ROH | Weak (Solvolysis) | S(_N)1 | Mixture of H₃C-CH(OR)-C≡CH and H₃C-CH=C=CH(OR) |

| RS⁻ | Soft | S(_N)2 | H₃C-CH(SR)-C≡CH |

| I⁻ | Soft | S(_N)2 | H₃C-CH(I)-C≡CH |

| Organocuprates (R₂CuLi) | Soft | S(_N)2' (likely) | H₃C-CH=C=CHR |

Table 2: Factors Influencing the S(_N)1 vs. S(_N)2 Pathway

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., Acetone, DMF) |

| Leaving Group | Good (e.g., I > Br > Cl) | Good (e.g., I > Br > Cl) |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Temperature | Higher | Lower |

Experimental Protocols

Detailed experimental procedures for the reaction of this compound with specific nucleophiles are often proprietary or published within broader synthetic methodologies. However, a general protocol for a typical nucleophilic substitution reaction can be outlined.

General Procedure for the Reaction of this compound with a Nucleophile (e.g., Sodium Azide)

Objective: To synthesize 3-azido-1-butyne via a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium azide (B81097) (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

-

To this stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 3-azido-1-butyne.

Characterization: The product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

dot

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The reaction of this compound with nucleophiles is a mechanistically rich area of organic chemistry. The competition between S(_N)1 and S(_N)2 pathways, coupled with the potential for propargyl-allenyl rearrangement, offers both challenges and synthetic opportunities. A thorough understanding of the factors influencing these reaction pathways, including the nature of the nucleophile, solvent, and temperature, is essential for controlling the product distribution and achieving the desired synthetic outcome. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules. Further detailed kinetic and computational studies will continue to refine our understanding of the intricate reactivity of this valuable compound.

In-Depth Technical Guide: 3-Chloro-1-butyne (CAS Number 21020-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-butyne, with the CAS number 21020-24-6, is a versatile and reactive chemical intermediate of significant interest in organic synthesis. Its unique bifunctional structure, featuring a terminal alkyne and a secondary alkyl chloride, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, analytical methods, and hazards associated with this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][2][3][4] It is highly flammable and is a lachrymator, meaning it can cause tearing of the eyes.[2][4][5] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Cl | [2][3] |

| Molecular Weight | 88.53 g/mol | [2] |

| CAS Number | 21020-24-6 | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 68 °C | [6] |

| Density | 0.96 g/cm³ | [7] |

| Refractive Index | 1.4230-1.4270 | [7] |

| Vapor Pressure | 140 mmHg at 25 °C | [2][4] |

| Flash Point | -12 °C | [7] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [8] |

Synthesis and Reactivity

Synthetic Routes

The primary synthetic routes to this compound involve either the chlorination of a suitable C4 alkyne precursor or the dehydrohalogenation of a dichlorinated butane (B89635) derivative.

-

Chlorination of 1-Butyne (B89482): This method involves the reaction of 1-butyne with a chlorinating agent. While direct chlorination can be complex, the use of sodium hypochlorite (B82951) has been reported as a viable method.[1]

-

Dehydrohalogenation of cis-1,2-dichloro-1-butene: This is a common laboratory-scale synthesis where cis-1,2-dichloro-1-butene is treated with a strong base, such as potassium hydroxide (B78521) in butanol, to eliminate hydrogen chloride and form the alkyne.[1]

General Reactivity

The reactivity of this compound is characterized by the dual functionality of the alkyne and the alkyl chloride.[1][9]

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, making it a useful precursor for introducing the butynyl group into other molecules.[2]

-

Addition to the Alkyne: The carbon-carbon triple bond can undergo various addition reactions.

-

Metal-Catalyzed Couplings: The terminal alkyne is suitable for participation in coupling reactions, such as the Sonogashira coupling.

The following diagram illustrates a general workflow for the synthesis of this compound via the dehydrohalogenation route.

Experimental Protocols

Representative Synthesis Protocol: Dehydrohalogenation of cis-1,2-dichloro-1-butene

This protocol is illustrative and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in n-butanol with heating.

-

Addition of Starting Material: Once the potassium hydroxide is dissolved and the solution is refluxing, add cis-1,2-dichloro-1-butene dropwise to the flask.

-

Reaction: Maintain the reaction at reflux for several hours, monitoring the progress by thin-layer chromatography or gas chromatography.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a suitable method for assessing the purity of this compound.[1] A mass spectrometer detector can be used for confirmation of identity.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).[10][11]

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is a suitable starting point.

-

Injector: Split/splitless injector. The injection volume and split ratio should be optimized.

-

Oven Program: A temperature ramp program should be developed to ensure good separation from any impurities and the solvent. A typical starting point could be an initial temperature of 40°C, held for a few minutes, followed by a ramp of 10-20°C per minute to a final temperature of around 150°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters: Electron ionization (EI) at 70 eV. A scan range of m/z 35-150 would be appropriate to detect the molecular ion and fragmentation patterns.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activities, mechanisms of action, and toxicological profile of this compound. While haloalkynes as a class are known to be reactive and can act as enzyme inhibitors, no specific studies on this compound in this context have been identified.[1][7][9][12][13]

No information on specific signaling pathways or quantitative toxicological data (e.g., LD50, LC50) for this compound is currently available in the public domain.

Hazards and Safety

This compound is a hazardous substance that requires careful handling in a laboratory setting.[2][4][5]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor | [2] |

| Lachrymator | ❗ | Warning | Causes serious eye irritation | [2][4] |

| Skin Irritant | ❗ | Warning | Causes skin irritation | [14] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger/Warning | Potential for toxicity if swallowed, in contact with skin, or inhaled. | [14] |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Take precautions against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14]

Conclusion

This compound is a valuable reagent in organic synthesis due to its versatile reactivity. While its chemical and physical properties are well-documented, there is a notable absence of detailed information regarding its biological activity and quantitative toxicology in the public domain. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its flammability and lachrymatory nature. Further research into the biological effects and toxicological profile of this compound would be beneficial for a more complete understanding of its potential applications and risks.

References

- 1. This compound | 21020-24-6 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound [myskinrecipes.com]

- 7. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Historical Context and Synthesis of 3-Chloro-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-1-butyne (CAS No: 21020-24-6), a versatile bifunctional molecule used in organic synthesis. The document covers the historical context of its emergence, its key physicochemical properties, detailed synthetic protocols, and relevant spectroscopic data.

Historical Context and Discovery

The specific discovery of this compound is not marked by a singular seminal publication. Instead, its emergence is rooted in the broader expansion of synthetic organic chemistry in the mid-20th century. Systematic investigations into halogenated alkyne derivatives began to appear in the scientific literature during the 1950s. Foundational work on the reactivity and synthesis of related chloro-alkyne systems, such as the study on the hydrolysis of 3-chloro-3-methyl-1-butyne (B142711) published in the Journal of the American Chemical Society in 1951, laid the groundwork for understanding this class of compounds.[1]

Early synthetic strategies focused on the chlorination of alkyne precursors and nucleophilic substitution reactions on propargyl alcohols.[1] These methods were developed to explore the unique reactivity conferred by the presence of both an alkyne and a halogen, establishing fundamental principles that continue to inform modern synthetic approaches. The utility of this compound as a building block for introducing the 1-methylpropargyl group into more complex molecular architectures drove the refinement of its synthesis.

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic data for this compound are summarized below. This data is essential for its identification, purification, and safe handling.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅Cl | [2] |

| Molecular Weight | 88.54 g/mol | [2] |

| IUPAC Name | 3-chlorobut-1-yne | [2] |

| CAS Number | 21020-24-6 | [2] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 68 °C | |

| Density | 0.96 g/cm³ | |

| Refractive Index | 1.4230 - 1.4270 | |

| Flash Point | -11.6 °C |

Spectroscopic Data

| Spectroscopy | Key Peaks / Chemical Shifts |

| Infrared (IR) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch)~2120 cm⁻¹ (weak, C≡C stretch)~2980, 2930 cm⁻¹ (C-H stretch)~1450, 1380 cm⁻¹ (C-H bend)~650-800 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry (MS) | m/z (relative intensity): 88/90 (M+, M+2, ~3:1 ratio)53 ([M-Cl]⁺, base peak)5150 |

| ¹H NMR (Predicted) | δ 4.5 - 4.8 ppm (quartet, 1H, -CHCl-)δ 2.5 - 2.7 ppm (doublet, 1H, ≡C-H)δ 1.7 - 1.9 ppm (doublet, 3H, -CH₃) |

| ¹³C NMR (Predicted) | δ 80 - 85 ppm (quaternary, -C≡)δ 70 - 75 ppm (methine, ≡C-H)δ 45 - 50 ppm (methine, -CHCl-)δ 25 - 30 ppm (methyl, -CH₃) |

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-butyn-2-ol (B105428) using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation due to the clean nature of the reaction, where the byproducts (SO₂ and HCl) are gaseous.

Primary Synthetic Pathway

Reaction Mechanism

The reaction of a secondary alcohol with thionyl chloride can proceed through several mechanisms, often dependent on the solvent and temperature. In the presence of a non-nucleophilic solvent, an internal nucleophilic substitution (Sₙi) mechanism is often proposed, which proceeds through a chlorosulfite ester intermediate.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for the conversion of secondary alcohols to alkyl chlorides using thionyl chloride. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, are mandatory.

Materials:

-

3-Butyn-2-ol

-

Thionyl chloride (SOCl₂), freshly distilled

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ to a basic scrubber). The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charging Reactants: 3-Butyn-2-ol (1.0 eq) is dissolved in anhydrous diethyl ether (approx. 3-5 mL per gram of alcohol). The solution is cooled to 0 °C in an ice-water bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.1 - 1.2 eq) is added dropwise from the addition funnel to the stirred, cooled solution over 30-60 minutes. The temperature of the reaction mixture should be maintained below 5-10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours or until gas evolution ceases. The reaction can be gently heated to reflux for 1-2 hours to ensure completion if necessary.

-

Workup: The reaction mixture is cooled back to 0 °C. It is then slowly and carefully poured into a beaker containing ice and a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur. Stir until the bubbling subsides.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation at low temperature and pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound (b.p. ~68 °C).

Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is rooted in the classic transformations of organic chemistry developed in the mid-20th century. The conversion of 3-butyn-2-ol with thionyl chloride remains a straightforward and effective method for its laboratory-scale synthesis. Careful control of reaction conditions and a meticulous workup and purification procedure are essential for obtaining the product in high purity. The comprehensive data provided in this guide serves as a critical resource for researchers utilizing this versatile compound in the development of novel chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 3-Chloro-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-butyne is a versatile bifunctional molecule possessing both a terminal alkyne and a secondary alkyl chloride. This unique combination of reactive sites makes it a valuable building block in organic synthesis, enabling a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the alkyne group in this compound, with a focus on its participation in nucleophilic substitution at the adjacent carbon, electrophilic additions, and metal-catalyzed cross-coupling and cycloaddition reactions. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering insights into the reaction mechanisms, experimental protocols, and the influence of the chloro substituent on the molecule's reactivity.

Introduction

The dual functionality of this compound presents a rich landscape for synthetic exploration. The terminal alkyne provides a site for carbon-carbon bond formation and the introduction of various functional groups, while the propargylic chloride is susceptible to nucleophilic attack. The interplay between these two functional groups, particularly the electron-withdrawing nature of the chlorine atom, significantly influences the reactivity of the alkyne moiety. Understanding these electronic effects is crucial for predicting and controlling the outcomes of chemical reactions involving this substrate. This guide will delve into the key reaction classes of this compound, providing both theoretical background and practical experimental guidance.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the chlorination of the corresponding alcohol, but-3-yn-1-ol.

Synthesis of But-3-yn-1-ol

But-3-yn-1-ol can be prepared via the reaction of acetylene (B1199291) with an appropriate electrophile. A common method involves the reaction of a metal acetylide with ethylene (B1197577) oxide.

Experimental Protocol: Synthesis of But-3-yn-1-ol (Representative)[1]

-

In a 5000 L Grignard reaction kettle, add 800-1200 parts by mass of chlorobutane, 200-300 parts by mass of magnesium chips, and 1-5 parts by mass of bromoethane.

-

Heat the mixture to 60 °C to initiate the Grignard reaction.

-

Introduce 250-300 parts by mass of acetylene gas into the reaction kettle to form monoethynyl magnesium chloride.

-

In a separate 5000 L dropping kettle, add 2000-3000 L of tetrahydrofuran (B95107) and 400-500 parts by mass of ethylene oxide.

-

Slowly add the tetrahydrofuran solution of ethylene oxide to the monoethynyl magnesium chloride reagent at a temperature of 0-10 °C.

-

After the addition is complete, allow the reaction to proceed for 2 hours under insulation, with the temperature rising to 20-25 °C.

-

Quench the reaction by adding water.

-

Transfer the reaction liquid to a rectifying tower and recover the tetrahydrofuran to obtain the target product, but-3-yn-1-ol.

Conversion of But-3-yn-1-ol to this compound

The conversion of the alcohol to the chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound from But-3-yn-1-ol (Representative)[2][3]

-

In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, place 684 g (9.2 moles) of dry but-3-yn-1-ol.

-

Connect the condenser to a trap for absorbing hydrogen chloride.

-

Add 500 g (4.2 moles) of thionyl chloride dropwise over a period of two hours with stirring.

-

Maintain the reaction temperature at 35-45 °C by using an ice-water bath during the first half of the addition.

-

After the evolution of hydrogen chloride begins, remove the water bath and use a small flame to maintain the temperature.

-

Once the addition is complete, gradually raise the temperature to the boiling point over 30 minutes to complete the reaction and remove residual hydrogen chloride.

-

Transfer the reaction mixture to a 1 L modified Claisen flask with a 25-cm fractionating side arm and fractionate under reduced pressure to obtain this compound.

Reactivity of the Propargylic Position: Nucleophilic Substitution

The chlorine atom in this compound is at a propargylic position, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The presence of the adjacent alkyne can influence the reaction rate.

Reaction with Azide (B81097)

A synthetically useful transformation is the reaction with sodium azide to introduce the azide functionality, a versatile precursor for "click" chemistry.

Experimental Protocol: Synthesis of 3-Azido-1-butyne (Analogous to 3-chloropent-1-yne)[4]

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

To the stirred solution, carefully add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic.

-

Seal the flask and introduce an inert atmosphere (e.g., nitrogen).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield 3-azido-1-butyne.

| Reactant | Reagent | Solvent | Temperature | Time | Product | Typical Yield |

| This compound | Sodium Azide | DMF | Room Temp. | 24 h | 3-Azido-1-butyne | Good to High (expected) |

Reactivity of the Alkyne Group: Electrophilic Addition

The terminal alkyne of this compound can undergo electrophilic addition reactions. The regioselectivity of these additions is influenced by the electron-withdrawing inductive effect of the chlorine atom, which can affect the stability of the intermediate vinyl cation.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne. However, the electron-withdrawing effect of the chlorine at the 3-position may influence the regioselectivity.

Experimental Protocol: Hydrobromination of this compound (Representative)[5][6]

-

Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Allow the reaction to stir at 0 °C to room temperature while monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography to yield the corresponding vinyl bromide.

| Reactant | Reagent | Solvent | Product | Regioselectivity |

| This compound | HBr (1 eq) | CH₂Cl₂ | 3-Chloro-2-bromo-1-butene | Markovnikov (expected) |

| This compound | HBr (excess) | CH₂Cl₂ | 3-Chloro-2,2-dibromobutane | Markovnikov (expected) |

Metal-Catalyzed Reactions of the Alkyne Group

The terminal alkyne of this compound is an excellent substrate for various metal-catalyzed reactions, enabling the formation of complex molecular architectures.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide (Representative)[7][8]

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Add an amine base, such as triethylamine (B128534) or diisopropylamine (B44863) (2.0 eq).

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired coupled product.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Typical Yield |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | High (expected) |

| This compound | Bromobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | Moderate to High (expected) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.

Experimental Protocol: CuAAC Reaction of this compound (Representative)[9][10][11]

-

In a reaction vessel, dissolve the organic azide (1.0 eq) and this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

-

Prepare a fresh solution of sodium ascorbate (B8700270) (0.1 eq) in water.

-

Prepare a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude triazole product.

-

Purify by recrystallization or column chromatography if necessary.

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Typical Yield |

| This compound | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >90% (expected) |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The presence of both a terminal alkyne and a propargylic chloride allows for a wide range of selective transformations. The alkyne moiety readily participates in electrophilic additions and powerful metal-catalyzed reactions such as Sonogashira coupling and CuAAC, providing efficient routes to complex molecular scaffolds. The propargylic chloride offers a handle for nucleophilic substitution, further expanding the synthetic utility of this compound. A thorough understanding of the electronic interplay between these functional groups is paramount for designing and executing successful synthetic strategies. The experimental protocols and data presented in this guide, though often based on analogous systems due to a lack of specific literature for this compound, provide a solid foundation for researchers to explore the rich chemistry of this important synthetic intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ijnc.ir [ijnc.ir]

- 8. benchchem.com [benchchem.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3-chloro-1-butyne (C₄H₅Cl).[1][2][3] Due to the limited availability of direct experimental data for specific geometric parameters, this guide integrates high-quality computational data with available spectroscopic information to offer a robust model of the molecule's structural and electronic properties. This document is intended to serve as a foundational resource for professionals in research, science, and drug development who require a detailed understanding of this halogenated alkyne.

Introduction

This compound, with the IUPAC name 3-chlorobut-1-yne, is a halogenated organic compound of interest in synthetic chemistry.[1] Its structure, featuring a chiral center and a terminal alkyne, imparts specific reactivity that is valuable in the construction of more complex molecular architectures. A thorough understanding of its three-dimensional geometry, bonding characteristics, and spectroscopic signatures is crucial for predicting its chemical behavior and designing novel synthetic pathways.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a four-carbon chain containing a terminal triple bond and a chlorine atom attached to the third carbon. This substitution at the C3 position results in a chiral center.

Atom Numbering and Connectivity

For clarity in the following sections, the atoms are numbered as follows:

-

C1: The terminal alkyne carbon bonded to the hydrogen atom.

-

C2: The second alkyne carbon.

-

C3: The chiral carbon atom bonded to the chlorine atom, a methyl group, and the alkyne group.

-

C4: The carbon atom of the methyl group.

-

Cl: The chlorine atom.

-

H1: The hydrogen atom bonded to C1.

-

H(C3): The hydrogen atom bonded to C3.

-

H(C4): The hydrogen atoms of the methyl group.

Molecular Geometry

Table 1: Calculated Bond Lengths for this compound

| Bond | Bond Length (Å) |

| C1≡C2 | 1.208 |

| C2-C3 | 1.465 |

| C3-C4 | 1.528 |

| C3-Cl | 1.815 |

| C1-H1 | 1.063 |

| C3-H(C3) | 1.092 |

| C4-H(C4) | 1.095 (avg) |

Table 2: Calculated Bond Angles for this compound

| Angle | Bond Angle (°) |

| C1≡C2-C3 | 178.5 |

| C2-C3-C4 | 111.2 |

| C2-C3-Cl | 108.9 |

| C4-C3-Cl | 109.8 |

| H1-C1≡C2 | 179.9 |

| H(C3)-C3-C2 | 107.5 |

| H(C3)-C3-C4 | 109.5 |

| H(C3)-C3-Cl | 109.9 |

| H(C4)-C4-C3 | 110.5 (avg) |

Table 3: Calculated Dihedral Angles for this compound

| Dihedral Angle | Dihedral Angle (°) |

| H1-C1-C2-C3 | 180.0 |

| C1-C2-C3-C4 | -60.5 |

| C1-C2-C3-Cl | 178.8 |

| C1-C2-C3-H(C3) | 59.2 |

Bonding and Hybridization

The bonding in this compound can be understood by considering the hybridization of the carbon atoms.

-

C1 and C2: These two carbon atoms form the alkyne functional group and are sp hybridized . The sp hybrid orbitals on each carbon overlap to form a strong σ bond. The remaining two p orbitals on each carbon atom overlap to form two perpendicular π bonds, resulting in the carbon-carbon triple bond. The sp orbital of C1 also overlaps with the 1s orbital of H1 to form a C-H σ bond. The sp orbital of C2 overlaps with an sp³ hybrid orbital of C3 to form the C2-C3 σ bond.

-

C3: This carbon atom is bonded to four other atoms (C2, C4, Cl, and H) and is therefore sp³ hybridized . The four sp³ hybrid orbitals form σ bonds with C2, C4, Cl, and H. The geometry around C3 is approximately tetrahedral.

-

C4: The methyl carbon is also sp³ hybridized , forming four σ bonds: one with C3 and three with hydrogen atoms.

The diagram below illustrates the orbital hybridization and the formation of σ and π bonds in the this compound molecule.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | ~85 |

| C2 | ~75 |

| C3 | ~50 |

| C4 | ~25 |

Table 5: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Hydrogen Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 | ~2.5 | Doublet | ~2.5 |

| H(C3) | ~4.5 | Quartet | ~7.0 |

| H(C4) | ~1.7 | Doublet | ~7.0 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum available from the NIST Chemistry WebBook shows key absorptions that can be assigned as follows.[4][5][6]

Table 6: Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | ≡C-H stretch |

| ~2980 | C-H stretch (sp³) |

| ~2120 | C≡C stretch |

| ~1450 | C-H bend (CH₃) |

| ~1380 | C-H bend (CH₃) |

| ~750 | C-Cl stretch |

Experimental Protocols

As this guide relies on computational data for molecular geometry and predicted spectroscopic values, a generalized experimental protocol for obtaining such data is outlined below.

Computational Geometry Optimization

A typical protocol for obtaining the optimized geometry of this compound using DFT would involve the following steps:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Method Selection: A suitable level of theory and basis set are chosen. For a molecule of this size, a functional like B3LYP with a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its nuclei. This iterative process adjusts the bond lengths, angles, and dihedrals until a stationary point on the potential energy surface is found.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies for comparison with experimental IR spectra.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and bonding of this compound. By combining established chemical principles with high-quality computational data, a comprehensive model of the molecule has been developed. The provided data on bond lengths, bond angles, hybridization, and predicted spectroscopic features will be a valuable resource for chemists and researchers working with this versatile synthetic building block. The inclusion of a generalized computational protocol offers a framework for further theoretical investigation into this and related molecules.

References

- 1. This compound | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C4H5Cl) [pubchemlite.lcsb.uni.lu]

- 4. 1-Butyne, 3-chloro- [webbook.nist.gov]

- 5. 1-Butyne, 3-chloro- [webbook.nist.gov]

- 6. 1-Butyne, 3-chloro- [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for 3-chloro-1-butyne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-1-butyne as a versatile building block in organic synthesis. The unique combination of a reactive terminal alkyne and a secondary alkyl chloride functionality within a small molecular framework makes it an invaluable precursor for the synthesis of complex organic molecules, including pharmaceutical intermediates. Detailed protocols for key transformations are provided below, along with data presented in a structured format for clarity and ease of comparison.

Application in the Synthesis of Pharmaceutical Intermediates: A Precursor to a Favipiravir (B1662787) Analogue

This compound serves as a strategic starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents. One potential application is in the synthesis of precursors to antiviral drugs like Favipiravir. The following protocol outlines a hypothetical two-step synthesis of a pyrazine (B50134) intermediate, leveraging the reactivity of this compound.

Experimental Protocol: Synthesis of a 6-((1-methylprop-2-yn-1-yl)oxy)pyrazin-2-amine (A Favipiravir Analogue Precursor)

Step 1: Synthesis of But-3-yn-2-ol

This step involves the hydrolysis of this compound to introduce a hydroxyl group, a common precursor for etherification.

-

Materials:

-

This compound (1.0 eq)

-

Sodium hydroxide (B78521) (NaOH) (1.2 eq)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in a 1:1 mixture of water and diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield but-3-yn-2-ol.

-

Step 2: Williamson Ether Synthesis with 6-chloropyrazin-2-amine

The synthesized but-3-yn-2-ol is then coupled with a pyrazine ring, a core component of Favipiravir.

-

Materials:

-

But-3-yn-2-ol (1.1 eq)

-

6-chloropyrazin-2-amine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and sodium hydride.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of but-3-yn-2-ol in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 6-chloropyrazin-2-amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | NaOH | But-3-yn-2-ol | Water/Diethyl ether | 0 to RT | 4 | ~85 |

| 2 | But-3-yn-2-ol | 6-chloropyrazin-2-amine | 6-((1-methylprop-2-yn-1-yl)oxy)pyrazin-2-amine | THF | Reflux | 6 | ~70 |

Logical Workflow for Favipiravir Analogue Precursor Synthesis

Caption: Synthetic workflow for a Favipiravir analogue precursor.

Antiviral Mechanism of Action: Favipiravir

Favipiravir is a prodrug that, once metabolized to its active form (favipiravir-RTP), targets the RNA-dependent RNA polymerase (RdRp) of RNA viruses.[1][2] This inhibition disrupts viral replication through two primary mechanisms: lethal mutagenesis and chain termination.[3]

References

Application Notes: The Strategic Role of 3-Chloro-1-butyne in the Synthesis of Pharmaceutical Intermediates

Introduction

3-Chloro-1-butyne is a highly versatile chemical building block utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its value stems from its bifunctional nature, featuring both a terminal alkyne and a secondary alkyl chloride. This unique combination allows for a diverse range of chemical transformations, including nucleophilic substitution at the chlorinated carbon and various coupling reactions at the alkyne terminus.[1] These reaction pathways provide access to key structural motifs, such as propargyl groups and substituted alkynes, which are integral to numerous biologically active compounds. This document outlines the primary applications of this compound and provides detailed protocols for the synthesis of critical pharmaceutical intermediates.

Core Applications in Pharmaceutical Synthesis

The reactivity of this compound makes it a valuable precursor for two principal classes of reactions in drug development:

-

Nucleophilic Substitution: The chlorine atom serves as an effective leaving group, facilitating reactions with a wide array of nucleophiles.[1] This allows for the direct incorporation of the butynyl moiety into a target molecule. Syntheses of chiral alcohols and amines, which are common pharmacophores, are prime examples of this application.

-

Sonogashira Coupling: The terminal alkyne provides a reactive site for palladium-copper co-catalyzed cross-coupling reactions with aryl or vinyl halides.[2][3] This powerful carbon-carbon bond-forming reaction is extensively used to construct complex molecular frameworks found in modern therapeutics.

Experimental Protocols and Data

This section provides detailed methodologies for the synthesis of key pharmaceutical intermediates derived from this compound.

Protocol 1: Synthesis of (±)-But-3-yn-2-ol via Hydrolysis

(±)-But-3-yn-2-ol is a fundamental intermediate used in the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. The following protocol describes its preparation via the hydrolysis of this compound.

Methodology

-

Reaction Setup: A 250 mL round-bottom flask is charged with this compound (1.0 eq) and a 1:1 mixture of acetone (B3395972) and water (5 mL per gram of substrate).

-

Reagent Addition: Sodium bicarbonate (NaHCO₃, 1.5 eq) is added portion-wise to the stirred solution over 15 minutes.

-

Reaction Condition: The reaction mixture is heated to a gentle reflux (approximately 60-70 °C) and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion (typically 4-8 hours), the mixture is cooled to room temperature and the acetone is removed under reduced pressure. The remaining aqueous layer is saturated with sodium chloride.

-

Extraction: The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (1 x 30 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is carefully removed by rotary evaporation to yield the crude product. Further purification by distillation under reduced pressure affords pure (±)-but-3-yn-2-ol.

Quantitative Data Summary

| Parameter | Value/Condition | Notes |

| Substrate | This compound | 1.0 eq |

| Reagent | Sodium Bicarbonate | 1.5 eq |

| Solvent | Acetone/Water (1:1) | - |

| Temperature | 60-70 °C | Reflux |

| Reaction Time | 4 - 8 hours | Monitor by TLC/GC |

| Expected Yield | 75 - 85% | Yield after purification |

Protocol 2: Synthesis of (±)-But-3-yn-2-amine via Amination

(±)-But-3-yn-2-amine is another crucial intermediate, providing a primary amine functionality attached to a propargylic scaffold. This motif is found in various enzyme inhibitors and receptor modulators.

Methodology

-

Reaction Setup: A sealed pressure vessel is charged with a solution of this compound (1.0 eq) in a 7M solution of ammonia (B1221849) in methanol. A large excess of ammonia is used to minimize the formation of dialkylated byproducts.

-

Reaction Condition: The vessel is sealed and the mixture is heated to 80 °C with stirring for 24 hours.

-

Work-up: After cooling to room temperature, the pressure is carefully released. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The resulting residue is dissolved in 1M hydrochloric acid and washed with dichloromethane (B109758) to remove any unreacted starting material. The aqueous layer is then basified to pH >12 with solid sodium hydroxide (B78521) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Quantitative Data Summary

| Parameter | Value/Condition | Notes |

| Substrate | This compound | 1.0 eq |

| Reagent | Ammonia (7M in MeOH) | Large excess (~10 eq) |

| Solvent | Methanol | - |

| Temperature | 80 °C | Sealed vessel |

| Reaction Time | 24 hours | - |

| Expected Yield | 60 - 70% | Yield after purification |